

# Dihomo- $\gamma$ -Linolenic Acid (DGLA): A Technical Guide to Natural Sources, Metabolism, and Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *cis-8,11,14-Eicosatrienoic acid methyl ester*

Cat. No.: B153971

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Abstract:** Dihomo- $\gamma$ -linolenic acid (DGLA, 20:3n-6) is a polyunsaturated fatty acid of significant interest due to its position at a critical metabolic juncture, leading to the synthesis of both anti-inflammatory and pro-inflammatory lipid mediators.[1][2] While DGLA is present in low proportions in mammalian tissues, its derivatives, such as prostaglandin E1 (PGE1), possess anti-inflammatory, vasodilatory, and anti-proliferative properties.[1][3] However, direct natural sources of DGLA are exceptionally scarce, making its study and application challenging.[4][5][6] This technical guide provides an in-depth overview of the primary routes to obtaining DGLA, focusing on precursor-rich natural oils and microbial fermentation. It details the metabolic pathways of DGLA and provides established experimental protocols for its production and quantification.

## Primary Sources of Dihomo- $\gamma$ -Linolenic Acid

Direct dietary sources of DGLA are limited to trace amounts in animal products.[4][7] Therefore, the primary strategy for increasing DGLA levels is through the dietary intake of its immediate precursor,  $\gamma$ -linolenic acid (GLA, 18:3n-6), which is efficiently converted to DGLA in the body by the elongase enzyme ELOVL5.[1][8] More recently, biotechnological production using genetically engineered microorganisms has emerged as a direct and high-yield source.

## Precursor-Rich Botanical Oils

Several plant seed oils are rich sources of GLA. Upon consumption, GLA bypasses the rate-limiting  $\Delta 6$ -desaturase step in omega-6 metabolism and is rapidly elongated to DGLA.[\[8\]](#)[\[9\]](#)

Table 1: GLA Content in Commercially Important Botanical Oils

Oil Source	Scientific Name	$\gamma$ -Linolenic Acid (GLA) Content (% of total fatty acids)
<b>Borage Oil</b>	<b>Borago officinalis</b>	<b>18 - 26%<a href="#">[1]</a></b>
Blackcurrant Seed Oil	Ribes nigrum	15 - 20% <a href="#">[1]</a>
Evening Primrose Oil	Oenothera biennis	7 - 10% <a href="#">[1]</a>

| Spirulina Oil | Arthrospira platensis | 10 - 20% of total fatty acids[\[10\]](#) |

## Microbial Fermentation

Microorganisms offer a scalable and direct method for producing DGLA-rich oils. This is often achieved by using strains of oleaginous fungi or microalgae, particularly mutants deficient in the  $\Delta 5$ -desaturase enzyme, which prevents the conversion of DGLA to arachidonic acid (AA).[\[5\]](#)[\[11\]](#)

Table 2: DGLA Production in Microbial Systems

Organism	Strain Information	DGLA Yield	DGLA Content (% of total fatty acids)	Reference
Mortierella alpina	S14 ( $\Delta 5$ desaturase-defective mutant)	7.0 - 8.1 g/L	43.9%	[11][12]
Lobosphaera incisa	P127 ( $\Delta 5$ desaturase mutant)	Not specified in g/L	~30%	[5]

| Mucor circinelloides | D6E (GLELO) overexpressing strain | 74.61 mg/L | 5.72% |[13] |

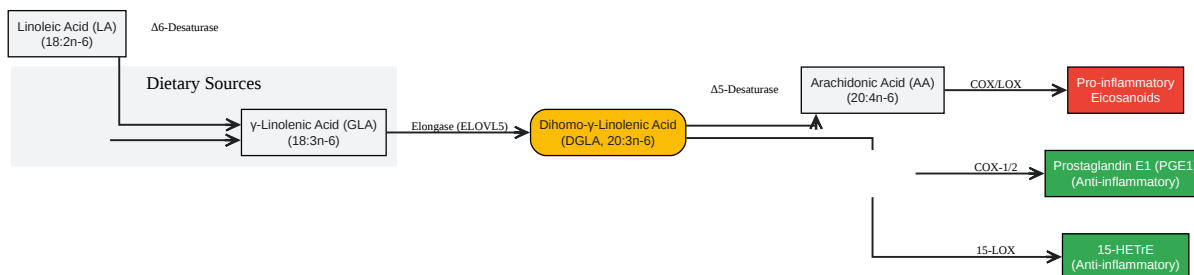
## Animal Products

DGLA is present in very small quantities in various animal products, which are not considered a practical source for extraction or therapeutic use but contribute to baseline dietary intake.[3][4] Foods containing trace amounts include poultry, beef, pork, eggs, and certain sausages.[7][14][15]

## Metabolic Pathways of DGLA

DGLA sits at a crucial branch point in the omega-6 fatty acid metabolic pathway. Its fate determines the balance of signaling molecules that can either promote or resolve inflammation. Linoleic acid (LA) is converted to GLA by  $\Delta 6$ -desaturase, and GLA is then elongated to DGLA.[1][4] From there, DGLA can follow three primary routes.

- COX Pathway: Metabolized by cyclooxygenase (COX) enzymes to produce anti-inflammatory series-1 prostaglandins (e.g., PGE1).[1][9]
- LOX Pathway: Converted by 15-lipoxygenase (LOX) to 15-hydroxyeicosatrienoic acid (15-HETE), which also has anti-inflammatory properties.[1][9]
- $\Delta 5$ -Desaturase Pathway: Converted by the  $\Delta 5$ -desaturase enzyme to arachidonic acid (AA), the precursor to pro-inflammatory series-2 prostaglandins and series-4 leukotrienes.[1][4]



[Click to download full resolution via product page](#)

**Caption:** Metabolic pathway of Dihomo-γ-linolenic acid (DGLA).

## Experimental Protocols

### Protocol for DGLA Production in *Mortierella alpina*

This protocol is based on the industrial fermentation methods developed for a  $\Delta 5$  desaturase-defective mutant strain (S14) of *M. alpina*.<sup>[11][12]</sup>

#### 1. Culture Medium Preparation:

- Prepare a fermentation medium containing 2% glucose and 3.1% soy flour as the nitrogen source. Soy flour has been shown to be highly effective for DGLA production.<sup>[12]</sup>
- Sterilize the medium in a suitable fermenter (e.g., 50-L jar fermenter or 10-kL industrial fermenter).

#### 2. Inoculation and Fermentation:

- Inoculate the sterile medium with a seed culture of *M. alpina* S14.
- Maintain the cultivation temperature at 26°C. Shifting the temperature to 28°C has been shown to reduce the percentage of DGLA in total fatty acids.<sup>[12]</sup>
- Continue cultivation for 7 to 12 days. Monitor cell growth (dry cell weight) and DGLA production periodically.

### 3. Harvesting:

- After the fermentation period (e.g., 12 days), harvest the fungal biomass by centrifugation or filtration.
- Wash the biomass with sterile water to remove residual medium components.
- Lyophilize (freeze-dry) the biomass to obtain a dry powder for lipid extraction.

### Expected Outcome:

- Under optimal conditions in a 10-kL fermenter, DGLA production can reach 7.0 g/L, with the DGLA content comprising 43.9% of total fatty acids.[\[12\]](#) The other major fatty acids are typically palmitic, stearic, oleic, linoleic, and lignoceric acids.[\[12\]](#)

## Protocol for Extraction and Quantification of DGLA from Microbial Biomass

This protocol describes a general workflow for extracting lipids from microbial biomass and quantifying DGLA using gas chromatography (GC). It is synthesized from methods used for microalgae and fungi.[\[5\]](#)[\[16\]](#)

### 1. Cell Lysis and Lipid Extraction (Modified Bligh & Dyer Method):

- Weigh 4 grams of freeze-dried biomass powder.
- Add the powder to a solvent mixture of methanol/chloroform/water (200:100:80 ml).
- To ensure complete cell wall disruption, sonicate the mixture for 20 minutes.[\[16\]](#)
- After sonication, a two-phase system will form. The lower chloroform phase contains the lipids.
- Carefully collect the lower chloroform phase. Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.

### 2. Transesterification to Fatty Acid Methyl Esters (FAMES):

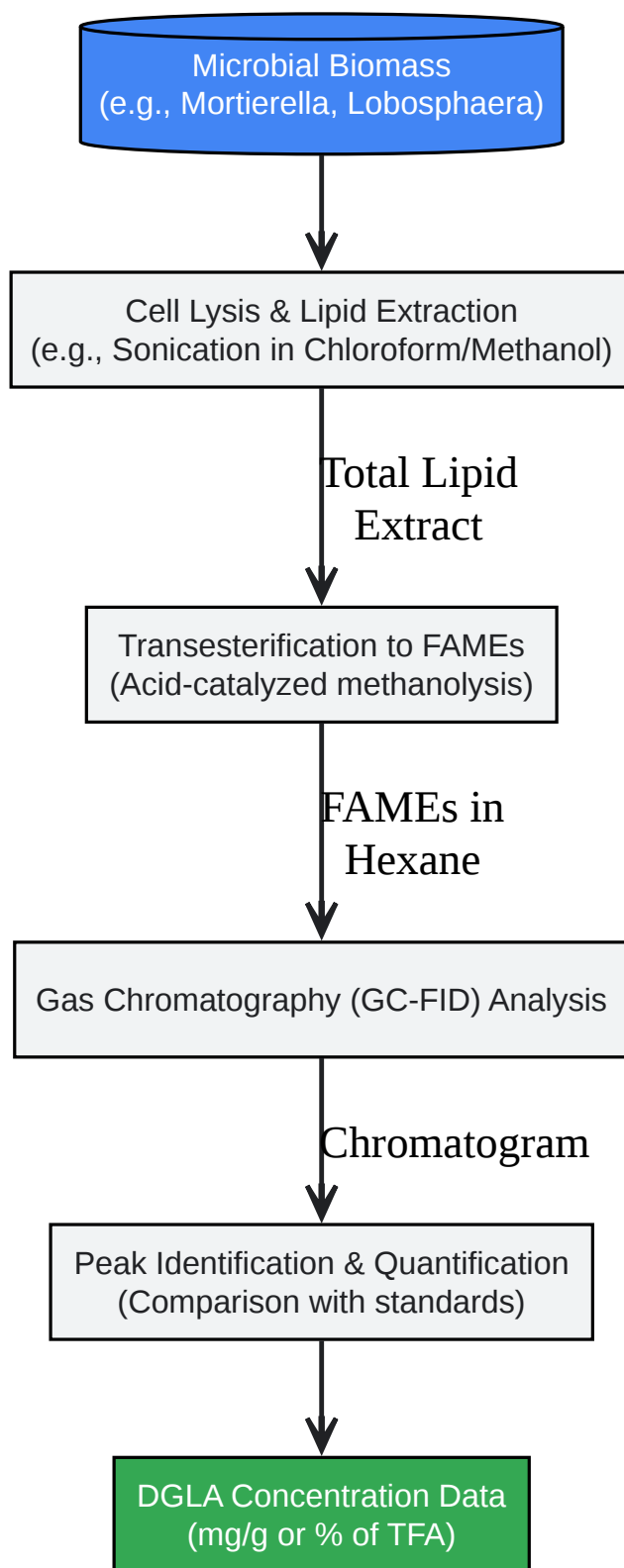
- Resuspend the dried lipid extract in a known volume of a solvent like hexane.
- Add a reagent for transesterification, such as 2% sulfuric acid in methanol.
- Incubate the reaction at 85°C for 1.5 hours to convert the fatty acids in triacylglycerols and phospholipids into their corresponding FAMES.[5]
- Stop the reaction by adding water. Extract the FAMES into hexane.

### 3. Gas Chromatography (GC) Analysis:

- Inject a small fraction of the hexane layer containing the FAMES into a gas chromatograph equipped with a flame ionization detector (GC-FID).
- Use a suitable capillary column (e.g., Supelcowax™ 10) for separation.
- The temperature program should be optimized to separate C20:3 (DGLA) from other fatty acids.
- Identify the DGLA peak by comparing its retention time with that of a pure DGLA methyl ester standard.

### 4. Quantification:

- For absolute quantification, add an internal standard (e.g., nonadecanoic acid, 19:0) to the lipid extract before the transesterification step.[17]
- Calculate the concentration of DGLA by comparing the peak area of the DGLA methyl ester to the peak area of the internal standard.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Dihomo- $\gamma$ -Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihomo-  $\gamma$ -Linolenic Acid (20:3n-6)-Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dihomo- $\gamma$ -linolenic acid - Wikipedia [en.wikipedia.org]
- 5. DGLA from the Microalga *Lobosphaera Incsa P127* Modulates Inflammatory Response, Inhibits iNOS Expression and Alleviates NO Secretion in RAW264.7 Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GLA AMONG OMEGA-6 • Lipinutragen [lipinutragen.it]
- 7. Top 100 Foods With Dihomo-gamma-Linolenic Acid (20:3 n-6) - Care Omnia Nutrition [careomnia.com]
- 8. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biotechrep.ir [biotechrep.ir]
- 11. scilit.com [scilit.com]
- 12. scispace.com [scispace.com]
- 13. Construction of DGLA producing cell factory by genetic modification of *Mucor circinelloides* - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.myfooddata.com [tools.myfooddata.com]
- 15. tools.myfooddata.com [tools.myfooddata.com]
- 16. nanobioletters.com [nanobioletters.com]
- 17. Enriching Egg Quality of Laying Hens from the Canary Islands by Feeding with Echium Oil [mdpi.com]



- To cite this document: BenchChem. [Dihomo- $\gamma$ -Linolenic Acid (DGLA): A Technical Guide to Natural Sources, Metabolism, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153971#natural-sources-of-dihomo-linolenic-acid>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)